![molecular formula C6H5N3 B065942 1H-Imidazo[4,5-b]pyridine CAS No. 170245-19-9](/img/structure/B65942.png)
1H-Imidazo[4,5-b]pyridine
Overview
Description
Biological Activity
1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
Structure and Synthesis
This compound consists of an imidazole ring fused to a pyridine ring, giving it a unique structural profile that is similar to purine bases. This similarity underpins its biological activities, particularly in targeting various enzymes and receptors. The synthesis of this compound typically involves cyclization reactions and can be modified to produce various derivatives with enhanced biological properties .
1. Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound derivatives. For example:
- PARP Inhibition : Compounds derived from this scaffold have shown promising activity as PARP inhibitors, which are crucial in cancer therapy. One notable derivative demonstrated an IC50 value of 8.6 nM against tumor cell lines, indicating potent anticancer activity .
- GSK-3 Inhibition : Some derivatives have been identified as GSK-3 inhibitors, which play a role in cell proliferation and survival pathways. The modification of substituents on the imidazo ring significantly enhances their inhibitory effects .
2. Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. Studies revealed that certain derivatives exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance:
- A series of synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .
3. Antioxidant and Anti-inflammatory Effects
The antioxidant properties of these compounds have been evaluated in various contexts:
- One study reported that specific derivatives could diminish oxidative stress responses in human retinal pigment epithelial cells, indicating their potential for treating inflammatory conditions associated with obesity and retinal ischemia .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : Many derivatives act as inhibitors of key kinases involved in signaling pathways related to cancer progression and inflammation. For example, c-Met kinase inhibitors derived from this scaffold have shown efficacy in preclinical models .
- Receptor Modulation : Some compounds have been identified as antagonists for biological receptors such as AT1 receptors, which are involved in cardiovascular regulation .
Data Summary
Biological Activity | Compound Derivative | Target Pathogen/Enzyme | IC50/MIC Value |
---|---|---|---|
Anticancer (PARP Inhibitor) | Compound 9 | Tumor Cells | 8.6 nM |
Antitubercular | Compound 5g | Mycobacterium tuberculosis | 0.5 μmol/L |
Antibacterial | Compound 2 | Staphylococcus aureus | MIC < 1 μmol/L |
Anti-inflammatory | Compound 22 | Human retinal pigment epithelial | Not specified |
Case Studies
- Antitubercular Activity Study : A series of imidazo[4,5-b]pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that certain compounds exhibited potent antitubercular activity with MIC values as low as 0.5 μmol/L, suggesting their potential for further development into therapeutic agents for tuberculosis treatment .
- GSK-3 Inhibition Study : Research conducted by Lee et al. demonstrated that modifications at the C-7 position significantly increased the inhibition of GSK-3 activity among synthesized derivatives. This finding underscores the importance of structural optimization in enhancing biological activity .
Scientific Research Applications
Antimicrobial Activity
1H-Imidazo[4,5-b]pyridine derivatives have shown promising results as antimicrobial agents. Research indicates that these compounds exhibit significant activity against Mycobacterium tuberculosis, with several derivatives demonstrating low minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L . The structure-activity relationship (SAR) studies have identified key modifications that enhance their efficacy against tuberculosis, making them potential candidates for further development in combating this global health challenge.
Table 1: Antitubercular Activity of Selected this compound Derivatives
Compound | MIC (μmol/L) | Target Pathogen |
---|---|---|
5c | 0.6 | Mycobacterium tuberculosis |
5g | 0.5 | Mycobacterium tuberculosis |
5i | 0.8 | Mycobacterium tuberculosis |
5u | 0.7 | Mycobacterium tuberculosis |
Anticancer Properties
The anticancer potential of this compound derivatives has been extensively studied, particularly their role as inhibitors of various kinases involved in cancer progression. For instance, novel compounds have been developed that selectively inhibit c-Met kinase, which is implicated in oncogenic signaling pathways. These inhibitors demonstrated nanomolar activity and effectively suppressed the proliferation of Met-dependent lung cancer cells at submicromolar concentrations .
Another study highlighted the ability of certain imidazo[4,5-b]pyridine derivatives to inhibit Aurora kinases, critical regulators of mitosis. Compounds with IC50 values as low as 0.025 µM against Aurora B kinase were reported, indicating their potential as targeted cancer therapies .
Table 2: Inhibition Potency of Imidazo[4,5-b]pyridine Derivatives Against Cancer Targets
Compound | Target Kinase | IC50 (µM) |
---|---|---|
Compound A | Aurora A | 0.042 |
Compound B | Aurora B | 0.025 |
Compound C | c-Met | Nanomolar |
Antiviral Activity
Research has also explored the antiviral effects of this compound derivatives against hepatitis B virus (HBV). Specific compounds were found to reduce HBV replication significantly by targeting viral components and interfering with the virus's life cycle. Notably, certain derivatives exhibited competitive anti-HBV effects comparable to established treatments like pegylated interferon α2b, showcasing their potential in managing viral infections .
Table 3: Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives
Compound | Viral Target | Effectiveness |
---|---|---|
Compound D | HBV | Reduces rcDNA levels |
Compound E | HBV | Inhibits cccDNA accumulation |
Other Biological Activities
Beyond antimicrobial and anticancer applications, this compound derivatives display a range of other biological activities:
- Anti-inflammatory: Certain compounds have been shown to inhibit inflammatory pathways associated with obesity and retinal ischemia by modulating transcription factors like Nrf2 and NF-κB .
- Antioxidant: These compounds exhibit antioxidant properties by scavenging radical species and protecting cells from oxidative stress damage.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-imidazo[4,5-b]pyridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of pyridine-2,3-diamine with carbonyl-containing reagents (e.g., aldehydes or ketones). For example, microwave-assisted reactions with pyrazole-4-carboxaldehydes in ethanol under reflux improve yields (up to 61%) compared to conventional heating . Substituent effects on the pyridine ring can be optimized using base-promoted conditions (e.g., NaOH in pyridine at 80°C) to form spiro-fused derivatives .
Q. How is the molecular structure of this compound characterized experimentally and theoretically?
- Methodological Answer : X-ray diffraction (XRD) reveals orthorhombic crystal structures (space group Pna2₁) with planar conformations and NH···N hydrogen bonding . Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set validates vibrational modes (IR/Raman) and electronic properties, aligning with experimental data .
Q. What biological activities have been preliminarily identified for this compound derivatives?
- Methodological Answer : Screening against Mycobacterium tuberculosis (H37RV) shows antitubercular activity (MIC ≤ 6.25 µg/mL) for nitro-substituted derivatives . Kinase inhibition assays (e.g., EGFR, VEGFR) and antimicrobial studies (e.g., S. aureus) are standard for evaluating anticancer and antibacterial potential .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data across derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like DprE1 (tuberculosis) or kinase domains identifies binding affinities and steric/electronic mismatches. For example, nitro groups at position 6 enhance interactions with DprE1’s catalytic lysine, while bulky substituents reduce efficacy . Comparative Molecular Field Analysis (CoMFA) further optimizes substituent selection .
Q. What strategies improve synthetic yields of this compound derivatives with electron-withdrawing groups (EWGs)?
- Methodological Answer : EWGs (e.g., -NO₂) require careful control of pH and temperature to avoid side reactions. Base-mediated conditions (NaOH, pyridine) at 80°C enhance regioselectivity, achieving yields >60% for nitro-substituted derivatives . Microwave irradiation reduces reaction times (≤3 hours) while maintaining yields .
Q. How do ABC transporters influence the carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)?
- Methodological Answer : In vivo models (e.g., Mdr1a/1b knockout mice) combined with LC-MS/MS quantify PhIP metabolites (e.g., N-OH-PhIP) in plasma and tissues. ABC transporters like Bcrp1 modulate intestinal absorption, with knockout models showing 3-fold higher adduct formation in colon tissue .
Q. What analytical techniques quantify PhIP-DNA adducts in biological samples?
- Methodological Answer : Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with isotopic labeling (e.g., PhIP-d3) detects adducts at femtomolar levels. Proteolytic digestion (trypsin) followed by immunoenrichment isolates albumin adducts (e.g., PhIP-Cys34) for carcinogenicity risk assessment .
Q. How do reaction mechanisms involving ammonia and formaldehyde contribute to PhIP formation in cooked foods?
- Methodological Answer : Model systems (creatine/phenylalanine at 180°C) simulate Maillard reactions. GC-MS identifies phenylacetaldehyde as a key intermediate, while isotopic tracing (¹⁵N-ammonia) confirms incorporation into the imidazo ring. Kinetic studies show formaldehyde accelerates cyclization rates by 40% .
Q. Methodological Considerations Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Imidazo[4,5-b]pyridine Derivatives
Derivatives with functional groups at positions 2, 3, 6, or 7 demonstrate distinct physicochemical and biological properties:
Table 1: Key Derivatives and Their Properties
Key Findings :
- Bromine substitution enhances antimicrobial potency but may reduce synthetic yields .
- Amidino groups improve solubility and target binding in antitrypanosomal applications .
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
PhIP, a mutagenic heterocyclic amine formed in cooked meats, shares structural homology but includes an amino-methyl group:
Comparison :
- Formation : Generated at >150°C from phenylalanine and creatine .
- Toxicity: Exhibits carcinogenicity in Ames tests, unlike most therapeutic imidazo[4,5-b]pyridines .
- Inhibition: Flavonoids (e.g., sweet potato leaf extracts) reduce PhIP formation by 67.3%, while quercetin and rutin show mixed effects .
Imidazo[4,5-b]pyrazine and 1H-Pyrazolo[3,4-b]pyridine
Imidazo[4,5-b]pyrazine :
- Replaces pyridine with pyrazine.
- Activity: Static or growth-slowing against Trypanosoma brucei .
1H-Pyrazolo[3,4-b]pyridine :
- Contains a pyrazole ring fused to pyridine.
- Activity : Cidal against T. brucei with biphasic mechanisms .
Structural Impact :
Comparison with Functionally Related Heterocycles
Benzimidazoles
1H-Benzo[d]imidazole :
- Benzene fused to imidazole.
- Activity : Antimycobacterial (MIC: 1–4 µg/mL) .
- Divergence : Lacks pyridine’s hydrogen-bonding capacity, reducing kinase affinity compared to imidazo[4,5-b]pyridines .
3H-Imidazo[4,5-b]pyridine
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYYCRTACQSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075375 | |
Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-21-2 | |
Record name | Imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 273-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrido[2,3-d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.444 | |
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Retrosynthesis Analysis
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